7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound (CAS: 766524-75-8) is a triazolopyrimidine-carboxamide hybrid characterized by a 2-methoxyphenyl group at position 7, a methyl group at position 5, and a 2-methylphenyl (o-tolyl) carboxamide substituent at position 6 (). Its structure combines a dihydrotriazolopyrimidine core with aryl and arylalkyl substituents, a framework associated with diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties in related analogues .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-8-4-6-10-16(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-9-5-7-11-17(15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKPEUBGNFMMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation. This process results in the formation of the target compound.
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response.
Pharmacokinetics
The synthesis of similar compounds has been optimized to improve their physical and pharmacokinetic properties.
Biological Activity
7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.40 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Triazolopyrimidine derivatives typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : They may bind to various receptors that play roles in cellular signaling pathways.
- Gene Expression Modulation : Changes in gene expression can occur as a result of the compound's interaction with cellular components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to 7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown significant antiproliferative effects against various cancer cell lines such as MGC-803, HCT-116, and MCF-7.
In a comparative study:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| 5-Fu | MGC-803 | ~20 |
The compound H12 exhibited superior activity compared to the standard drug 5-Fluorouracil (5-Fu), indicating its potential as an effective anticancer agent .
Mechanism of Anticancer Activity
The anticancer activity is attributed to the inhibition of the ERK signaling pathway. Treatment with this compound led to decreased phosphorylation levels of key proteins involved in cell proliferation and survival, including ERK1/2 and AKT. Moreover, it induced apoptosis and G2/M phase arrest in cancer cells .
Other Biological Activities
Apart from its anticancer properties, triazolopyrimidine derivatives have shown antibacterial and antiviral activities. They are believed to disrupt bacterial cell wall synthesis and inhibit viral replication through various mechanisms.
Case Studies
Several case studies have documented the efficacy of similar triazolopyrimidine compounds:
- Case Study on Anticancer Effects : In vitro studies demonstrated that a related compound significantly inhibited tumor growth in MGC-803 cells by inducing apoptosis.
- Antimicrobial Activity : Compounds within this class have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Position 7 Substituents: Methoxy groups (e.g., 2-methoxy in the target compound) improve solubility and modulate electron density. In contrast, 3,4,5-trimethoxyphenyl (as in 5a) increases steric bulk and may enhance receptor binding .
- Position 6 Carboxamide Variations :
- Core Modifications :
- Dihydrotriazolopyrimidines (4,7-dihydro) exhibit conformational flexibility compared to aromatic counterparts, influencing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
